2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride
Overview
Description
2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride: is a chemical compound with the molecular formula C({10})H({13})ClN(_{2})O. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an isoindoline ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride typically involves the following steps:
Formation of the Isoindoline Ring: The initial step involves the cyclization of a suitable precursor to form the isoindoline ring. This can be achieved through a variety of methods, including intramolecular cyclization reactions under acidic or basic conditions.
Amination: The introduction of the amino group is usually carried out through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
Medically, this compound has potential applications in the development of therapeutic agents. Its derivatives are being investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The isoindoline ring can engage in hydrogen bonding and hydrophobic interactions, facilitating the binding to active sites and modulating biological activity. The amino group can participate in nucleophilic attacks, influencing the compound’s reactivity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
- 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one acetate
- 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one sulfate
Uniqueness
Compared to its analogs, 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments and biological systems.
Properties
IUPAC Name |
2-amino-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12;/h1-4H,5-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPEANVINSZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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